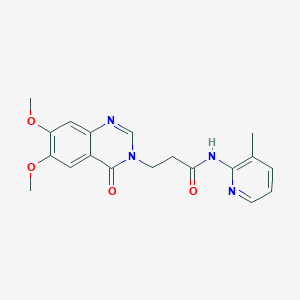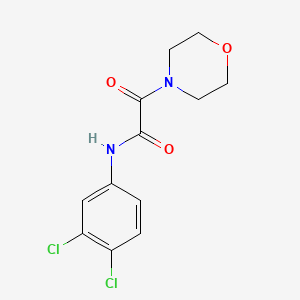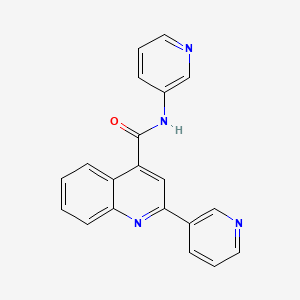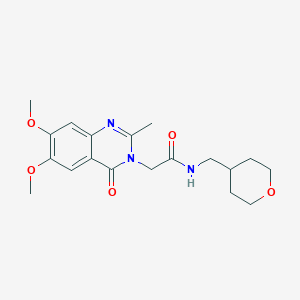![molecular formula C18H25N5O2 B11019785 N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11019785.png)
N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride under reflux conditions.
-
Preparation of the Cyclohexylacetamide Moiety: : This involves the acylation of cyclohexylamine with acetic anhydride or acetyl chloride to form cyclohexylacetamide.
-
Coupling of the Methoxybenzyl Group: : The final step involves the coupling of the methoxybenzyl group with the previously synthesized tetrazole and cyclohexylacetamide intermediates. This can be achieved through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy group in the benzyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
-
Reduction: : The tetrazole ring can be reduced to form an amine derivative, which can further react to form various substituted amines.
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Major Products
Oxidation: Formation of 2-hydroxybenzyl derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, suggests that this compound could mimic the biological activity of other pharmacologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, while the methoxybenzyl and cyclohexylacetamide moieties could contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can be compared to other tetrazole-containing compounds such as losartan and valsartan, which are used as antihypertensive agents.
Methoxybenzyl derivatives: Compounds like 2-methoxybenzylamine and 2-methoxybenzyl alcohol share structural similarities and are used in various chemical syntheses.
Uniqueness
What sets This compound apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H25N5O2/c1-25-16-8-4-3-7-15(16)12-19-17(24)11-18(9-5-2-6-10-18)13-23-14-20-21-22-23/h3-4,7-8,14H,2,5-6,9-13H2,1H3,(H,19,24) |
InChI Key |
HLGDLZYAGIDXRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11019711.png)
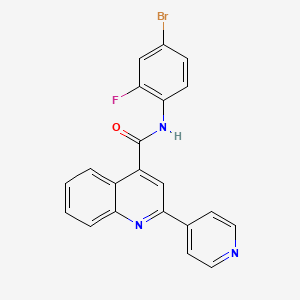
![N-[4-(acetylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019730.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide](/img/structure/B11019737.png)

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B11019739.png)


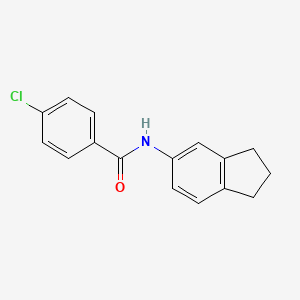
![2-(2-methoxyethyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019784.png)
